

SR10067: A Comparative Analysis of a REV-ERB Agonist in Preclinical Research

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Compound of Interest

Compound Name: SR10067

Cat. No.: B1399069

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In the landscape of pharmacological tools for studying the role of nuclear receptors in physiology and disease, **SR10067** has emerged as a significant modulator of the REV-ERB proteins (REV-ERB α and REV-ERB β). This comparison guide provides a detailed overview of **SR10067**, contrasting its performance with other relevant small molecules, and offers insights into its underlying mechanisms of action for researchers, scientists, and drug development professionals.

Quantitative Performance Analysis

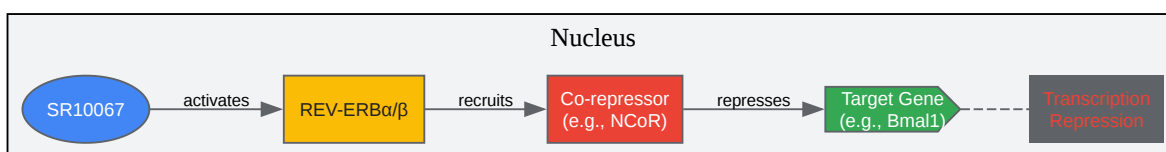
SR10067 is a potent agonist of REV-ERB α and REV-ERB β . Its in vitro potency has been demonstrated to be superior to earlier REV-ERB agonists like SR9009 and SR9011. The available data from comparative studies is summarized below. It is important to note that while direct side-by-side comparisons with ROR γ t inverse agonists are limited in the public domain, the distinct mechanisms of action provide a basis for functional comparison in relevant biological assays.

Compound	Target	Assay Type	IC50 (nM)	Reference
SR10067	REV-ERB α	Co-transfection Assay	170	[1]
SR10067	REV-ERB β	Co-transfection Assay	160	[1]
SR9011	REV-ERB α	Co-transfection Assay	670	[1]
SR9011	REV-ERB β	Co-transfection Assay	800	[1]
VTP-43742	ROR γ t	Not Specified	Potent Inhibition	[2]
GSK805	ROR γ t	Not Specified	Potent Inhibition	

Signaling Pathways and Mechanisms of Action

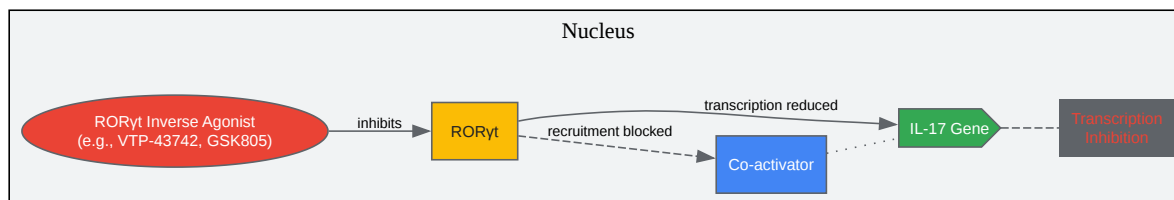
SR10067 functions as an agonist of REV-ERB, a nuclear receptor that acts as a transcriptional repressor. By activating REV-ERB, **SR10067** enhances the recruitment of co-repressors, leading to the suppression of target gene expression. This is a key mechanism in the regulation of circadian rhythm and metabolism.

In contrast, molecules such as VTP-43742 and GSK805 are inverse agonists of ROR γ t, another nuclear receptor that plays a critical role in the differentiation of Th17 cells and the production of pro-inflammatory cytokines like IL-17. These inverse agonists inhibit the transcriptional activity of ROR γ t, thereby reducing inflammation.



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SR10067 activation of REV-ERB leading to transcriptional repression.

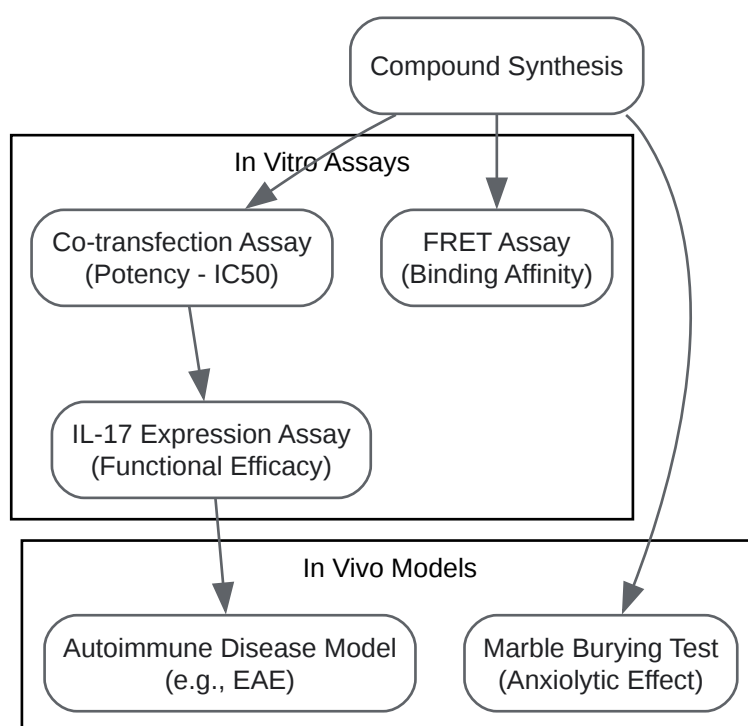


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RORyt inverse agonists inhibit IL-17 gene transcription.

Experimental Workflows

The evaluation of **SR10067** and its comparators often involves a series of in vitro and in vivo experiments to determine their potency, efficacy, and mechanism of action.



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A typical experimental workflow for evaluating nuclear receptor modulators.

Detailed Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparative analysis of **SR10067** and other nuclear receptor modulators.

REV-ERB Co-transfection Assay

This assay is used to determine the potency (IC₅₀) of compounds that modulate REV-ERB activity.

- Cell Line: HEK293T cells are commonly used due to their high transfection efficiency.
- Plasmids:
 - An expression vector for a fusion protein of the GAL4 DNA-binding domain and the REV-ERB ligand-binding domain (LBD).
 - A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).
 - A control plasmid, such as one expressing Renilla luciferase, for normalization of transfection efficiency.
- Procedure:
 - HEK293T cells are seeded in 96-well plates.
 - The next day, cells are co-transfected with the expression and reporter plasmids using a suitable transfection reagent (e.g., Lipofectamine).
 - After 24 hours, the cells are treated with various concentrations of the test compound (e.g., **SR10067** or SR9011).
 - Following a 24-hour incubation period, the cells are lysed, and luciferase activity is measured using a luminometer.
 - The data is normalized to the control luciferase activity, and IC₅₀ values are calculated by fitting the dose-response curves to a four-parameter logistic equation.

RORyt-dependent IL-17A Expression Assay

This assay measures the functional effect of RORyt inverse agonists on the production of IL-17A in primary human T cells.

- Cell Source: Primary human CD4⁺ T cells are isolated from peripheral blood mononuclear cells (PBMCs).
- Cell Culture and Differentiation:
 - Purified CD4⁺ T cells are cultured under Th17-polarizing conditions, which typically include anti-CD3 and anti-CD28 antibodies, along with a cocktail of cytokines such as IL-1 β , IL-6, IL-23, and TGF- β .
 - Cells are seeded in 384-well plates at a density of 8,000 cells per well.
- Procedure:
 - The cells are treated with various concentrations of the RORyt inverse agonist (e.g., VTP-43742, GSK805) or a vehicle control (DMSO).
 - The cells are cultured for 4 days at 37°C and 5% CO₂.
 - On day 4, the culture supernatants are collected.
 - The concentration of IL-17A in the supernatants is quantified using an enzyme-linked immunosorbent assay (ELISA) or a homogeneous time-resolved fluorescence (HTRF) assay, following the manufacturer's protocol.
 - The IC₅₀ values are determined by analyzing the dose-dependent inhibition of IL-17A production.

Marble Burying Test for Anxiolytic Activity

This in vivo assay is used to assess anxiolytic-like and repetitive behaviors in rodents.

- Animals: Male C57BL/6J mice are commonly used.

- Apparatus:
 - Standard mouse cages (e.g., 43.5 cm x 22 cm x 15.5 cm).
 - The cages are filled with 4.5 cm of bedding material (e.g., SANI-CHIPS).
 - 20-25 glass marbles are evenly spaced on the surface of the bedding.
- Procedure:
 - Mice are administered the test compound (e.g., **SR10067**) or vehicle via intraperitoneal (i.p.) injection.
 - After a set pre-treatment time (e.g., 30 minutes), each mouse is placed individually into a cage with the marbles.
 - The mice are left undisturbed for a 30-minute test period.
 - After the test period, the mouse is removed from the cage.
 - The number of marbles that are at least two-thirds buried in the bedding is counted by two independent observers who are blind to the treatment conditions.
 - The data is analyzed to compare the number of buried marbles between the treatment groups. A significant reduction in marble burying is indicative of anxiolytic activity.

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References

- 1. researchgate.net [researchgate.net]
- 2. Small molecule inhibitors of ROR γ t for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

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